Citalopram oxalate is derived from citalopram, which was first synthesized in the early 1990s by Lundbeck and subsequently marketed under various brand names, including Lexapro and Cipralex. It is classified as an antidepressant and is primarily prescribed for the treatment of major depressive disorder and generalized anxiety disorder .
The synthesis of citalopram oxalate typically involves several steps starting from simple organic compounds. A common method includes the reaction of 4-fluorobenzyl cyanide with N,N-dimethyl-3-chloropropylamine to form citalopram. This intermediate can then be reacted with oxalic acid to yield citalopram oxalate.
A detailed synthetic route involves:
Citalopram oxalate consists of two main components: the citalopram molecule and the oxalate ion. The structural representation can be described as follows:
The molecular structure features a benzofuran core linked to a fluorophenyl group, with a dimethylamino propyl side chain.
Citalopram oxalate can undergo various chemical reactions typical for amines and carboxylic acids:
Citalopram oxalate functions primarily as a selective serotonin reuptake inhibitor. Its mechanism involves blocking the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This action helps improve mood and alleviate symptoms of depression:
Citalopram oxalate is primarily used in clinical settings for treating depression and anxiety disorders. Its efficacy has been established through various clinical trials demonstrating significant improvement in patients' symptoms compared to placebo treatments . Additionally, ongoing research explores its potential applications in other mental health conditions, such as obsessive-compulsive disorder and panic disorder.
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9